4-Aminohippuric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN WATER /P-AMINOHIPPURIC ACID SODIUM/

1 G SOL IN 45 ML WATER

SOL IN CHLOROFORM; BENZENE; ACETONE; ALCOHOL

PRACTICALLY INSOL IN ETHER; CARBON TETRACHLORIDE

FREELY SOL IN SOLN OF ALKALI HYDROXIDES WITH SOME DECOMP

For more Solubility (Complete) data for P-AMINOHIPPURIC ACID (7 total), please visit the HSDB record page.

13 mg/mL

Synonyms

Canonical SMILES

Renal Function Assessment

Field: Medical Diagnostics

Application: PAH is extensively used in the medical field to assess renal plasma flow and kidney function.

Methods: PAH is administered intravenously and its concentration in the blood and urine is measured. This means that PAH is both filtered and secreted, being almost entirely removed from the bloodstream in a normal kidney.

Research Tool in Pharmacokinetics

Field: Pharmacokinetics

Application: 4-aminohippuric acid serves as a vital tool for studying drug excretion and renal clearance mechanisms.

Methods: In pharmacokinetic studies, PAH can be used to investigate the renal clearance of drugs.

Biochemical Studies

Field: Biochemistry

Application: PAH is used in biochemical studies to understand compound interaction dynamics and metabolic pathways.

Methods: The methods of application in biochemical studies can vary widely depending on the specific research question.

Diagnostic Agent

Educational Purposes

Application: PAH is used for educational purposes, particularly in teaching students about renal function and pharmacokinetics.

Pharmaceuticals

Field: Pharmaceuticals

Application: PAH was given along with penicillin during World War II to prolong the time penicillin circulated in the blood.

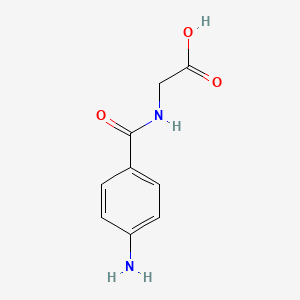

4-Aminohippuric acid, also known as para-aminohippuric acid, is a derivative of hippuric acid characterized by the presence of an amino group at the para position of the aromatic ring. Its chemical formula is and it has a molar mass of approximately 194.19 g/mol. This compound is primarily utilized as a diagnostic agent in medical tests to measure renal plasma flow, making it essential in nephrology. Unlike many other organic compounds, 4-aminohippuric acid is not naturally synthesized in humans and must be administered intravenously for clinical use .

The primary biological role of 4-aminohippuric acid is its function in renal diagnostics. It is effectively filtered and secreted by the kidneys, allowing for accurate measurements of renal plasma flow. The renal extraction ratio of 4-aminohippuric acid in healthy individuals is approximately 0.92, indicating its efficiency in renal clearance compared to other substances like creatinine . Furthermore, it interacts with specific transporters in the kidney that facilitate the excretion of organic anions, enhancing its utility in pharmacokinetic studies .

4-Aminohippuric acid can be synthesized through several methods:

- Amidation Reaction: This involves the reaction of para-aminobenzoic acid with glycine under acidic conditions to form 4-aminohippuric acid.

- Reduction Reaction: The reduction of hippuric acid can yield 4-aminohippuric acid when treated with reducing agents such as lithium aluminum hydride.

- Direct Amination: Starting from benzoyl chloride and glycine, amination with ammonia can produce 4-aminohippuric acid.

These synthetic routes allow for the production of 4-aminohippuric acid in laboratory settings for research and clinical applications .

The primary applications of 4-aminohippuric acid include:

- Renal Function Testing: It is extensively used in clinical settings to assess renal plasma flow and kidney function.

- Pharmaceutical Research: The compound serves as a model substrate for studying organic anion transport mechanisms in pharmacology.

- Diagnostic Agent: It has historical significance in enhancing the efficacy of penicillin during World War II by reducing its renal clearance when co-administered .

Research has shown that 4-aminohippuric acid interacts with various transport systems within the kidneys, particularly those involved in the secretion of organic anions. These interactions are crucial for understanding drug metabolism and excretion processes. Studies indicate that it competes with other drugs for renal transporters, influencing their pharmacokinetics and therapeutic efficacy . Additionally, its role as a substrate for specific solute carriers highlights its importance in both basic and applied pharmacological research.

Several compounds share structural similarities with 4-aminohippuric acid, including:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Hippuric Acid | C9H9NO3 | Naturally occurring; lacks amino group |

| Para-Aminobenzoic Acid | C7H9NO2 | Lacks glycine moiety; primarily used in drug synthesis |

| Glycine | C2H5NO2 | Simplest amino acid; no aromatic structure |

| Salicylic Acid | C7H6O3 | Contains a hydroxyl group; used as anti-inflammatory |

Uniqueness of 4-Aminohippuric Acid

What sets 4-aminohippuric acid apart from these compounds is its dual functionality as both a diagnostic agent and a substrate for renal transporters, making it particularly valuable in clinical nephrology and pharmacological studies. Its ability to be filtered and secreted by the kidneys distinguishes it from other related compounds that do not possess this characteristic .

Solubility and Partition Coefficients

The solubility characteristics of 4-aminohippuric acid demonstrate its amphoteric nature and variable behavior across different solvent systems. The compound exhibits limited water solubility at approximately 3.0 mg/mL, corresponding to a molar concentration of 15.44 mM under standard conditions [3] [5]. This relatively low aqueous solubility is characteristic of compounds containing both aromatic and carboxylic acid functionalities.

In organic solvents, 4-aminohippuric acid demonstrates significantly enhanced solubility. The compound is highly soluble in dimethyl sulfoxide, achieving concentrations up to 37.0 mg/mL (190.5 mM) [3]. Ethanol solubility is considerably lower at 2.0 mg/mL (10.29 mM) [3] [5]. The compound shows good solubility in various organic solvents including alcohol, benzene, chloroform, and acetone [6] [5]. However, it demonstrates poor solubility in diethyl ether and is essentially insoluble in carbon tetrachloride [6] [5].

The partition coefficient behavior of 4-aminohippuric acid reflects its polar nature due to the presence of both amino and carboxylic acid functional groups. While specific octanol-water partition coefficient (log P) values were not definitively established in the literature reviewed, the solubility profile suggests a hydrophilic character with moderate lipophilicity [7] [8]. The compound's distribution between phases would be significantly influenced by pH conditions due to its ionizable groups.

| Solvent | Solubility | Molar Concentration (mM) |

|---|---|---|

| Water | Slightly soluble (3 mg/mL) | 15.44 |

| DMSO | Soluble (37 mg/mL) | 190.5 |

| Ethanol | Sparingly soluble (2 mg/mL) | 10.29 |

| Benzene | Soluble | Not specified |

| Chloroform | Soluble | Not specified |

| Acetone | Soluble | Not specified |

| Diethyl ether | Practically insoluble | Not specified |

| Carbon tetrachloride | Insoluble | Not specified |

Acid-Base Behavior and pKa Values

4-Aminohippuric acid exhibits characteristic amphoteric behavior due to the presence of both amino and carboxylic acid functional groups. The compound possesses a reported pKa value of approximately 3.8, though this value carries some uncertainty in the literature [6]. This pKa value is consistent with carboxylic acid functionality, indicating that the compound will be predominantly ionized under physiological pH conditions.

The acid-base behavior manifests in the compound's pH-dependent solubility and chemical reactivity [9] [10]. At low pH values, the amino group becomes protonated while the carboxylic acid remains largely protonated, resulting in a net positive charge. As pH increases above the pKa, deprotonation of the carboxylic acid occurs, leading to zwitterionic species formation. At higher pH values, the compound exists predominantly as an anionic species.

A 20 g/L aqueous solution of 4-aminohippuric acid exhibits a pH range of 3.0-3.5 at 20°C [6], which is consistent with the weakly acidic nature of the compound. This pH range indicates that the carboxylic acid group is partially dissociated in concentrated aqueous solutions, contributing to the overall acidity of the solution.

The ionization behavior significantly affects the compound's pharmacokinetic properties and membrane permeability characteristics. The zwitterionic nature at physiological pH influences its interaction with biological membranes and transport proteins [11]. Understanding these acid-base properties is crucial for predicting the compound's behavior in different biological and chemical environments.

Thermal Stability and Degradation Profiles

4-Aminohippuric acid demonstrates characteristic thermal behavior with a well-defined melting point range of 199-200°C, accompanied by decomposition [2] [6] [3]. This melting point with concurrent decomposition is typical for amino acid derivatives and compounds containing multiple functional groups that can undergo intramolecular reactions at elevated temperatures.

Thermal analysis studies using thermogravimetric analysis and differential scanning calorimetry have revealed that the compound remains stable up to approximately 300°C [12]. Beyond this temperature, significant thermal degradation occurs, characterized by mass loss events and endothermic transitions. The decomposition process involves complex pathways typical of organic compounds containing both amino and carboxylic acid functionalities [13] [14].

Stability studies conducted under accelerated conditions demonstrated that 4-aminohippuric acid maintains chemical integrity when stored at elevated temperatures for extended periods. Specifically, a 1% solution at pH 7 and injection formulations showed no significant degradation after one week of storage at 80°C [15]. Long-term stability investigations indicated no decrease in compound content or formation of degradation products over 12 months under appropriate storage conditions [15].

The compound exhibits excellent thermal stability under normal storage conditions, with recommended storage temperatures of 2-8°C [3] [5]. Under these conditions, a preliminary shelf life of 24 months has been established for pharmaceutical formulations [15]. The thermal degradation profile suggests that the compound can withstand moderate temperature excursions without significant chemical alteration, making it suitable for various industrial and pharmaceutical applications.

| Thermal Parameter | Value/Description |

|---|---|

| Melting Point | 199-200°C (with decomposition) |

| Decomposition Temperature | >300°C |

| Stability at 80°C | Stable for 1 week |

| Storage Temperature | 2-8°C |

| Shelf Life | 24 months (preliminary) |

| Flash Point | 266.6°C |

The thermal analysis data indicates that 4-aminohippuric acid follows typical decomposition patterns for amino acid derivatives, with initial dehydration events followed by more complex chemical transformations at higher temperatures [16] [17]. The endothermic nature of the decomposition suggests that energy input is required to break the molecular bonds, consistent with the compound's overall chemical stability.

Chromatographic Methods (High-Performance Liquid Chromatography, Gas Chromatography)

High-Performance Liquid Chromatography Methods

High-performance liquid chromatography represents the most widely employed analytical technique for the quantitative determination of 4-aminohippuric acid in biological matrices. Multiple chromatographic approaches have been developed and validated for this compound, each offering distinct advantages for specific analytical requirements.

Reversed-Phase Chromatography

The most prevalent approach utilizes C18 reversed-phase columns with gradient elution systems. A highly effective method employs a C18 column operated at a flow rate of 1 milliliter per minute, utilizing a mobile phase consisting of 0.1% trifluoroacetic acid in deionized water (pH 2.2) and methanol in gradient configuration [1]. This system demonstrates excellent linearity over the concentration range of 5 to 40 micrograms per milliliter for 4-aminohippuric acid in both plasma and urine matrices. The method has been successfully validated for simultaneous determination of multiple compounds including iohexol, iothalamate, and N-acetyl-4-aminohippuric acid [1].

Ion-Pair Chromatography

An alternative approach utilizes paired ion reversed-phase high-performance liquid chromatography with C8 column chemistry. This method employs a mobile phase consisting of potassium phosphate buffer with dodecyl triethylammonium phosphate as the ion-pairing reagent, combined with 25% organic modifier and ultraviolet detection at 254 nanometers [2]. The method demonstrates excellent recovery rates of 97.79% for 4-aminohippuric acid and achieves a limit of quantification of 75.0 micrograms per milliliter. Within-day and between-day variations range from 1.84% to 10.36% for the compound across four concentration levels [2].

Hydrophilic Interaction Liquid Chromatography

A sophisticated approach utilizes hydrophilic interaction liquid chromatography coupled with electrospray ionization tandem mass spectrometry. This method employs a Cosmosil HILIC column with an isocratic mobile phase consisting of ammonium acetate buffer (20 millimolar) and acetonitrile (45:55, volume/volume) at a flow rate of 200 microliters per minute [3]. The detection is performed via multiple reaction monitoring with transitions monitored at mass-to-charge ratio 192.9 to 149.1 for 4-aminohippuric acid. This method achieves remarkable sensitivity with linear calibration curves over the concentration range of 0.2 to 100 milligrams per liter in human plasma and urine [3].

Ultra-High Performance Liquid Chromatography

Recent developments include ultra-high performance liquid chromatography coupled with tandem mass spectrometry methods. These approaches utilize Hypersil Gold aQ columns with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in methanol [4]. The method achieves excellent linearity with correlation coefficients ≥0.9973 and goodness of fit ≤6.17% over the concentration range of 0.25 to 90 micrograms per milliliter. The limit of quantification is established at 0.25 micrograms per milliliter for both iohexol and 4-aminohippuric acid [4].

Gas Chromatography Applications

Gas chromatography applications for 4-aminohippuric acid analysis are considerably more limited due to the compound's non-volatile nature and thermal instability. However, specialized derivatization procedures have been developed to enable gas chromatographic analysis.

Derivatization Strategies

The primary approach for gas chromatographic analysis involves chemical derivatization to enhance volatility. The compound requires transformation into volatile derivatives using agents such as trimethylsilyl or methylation reactions [5]. Specific conversion to methyl esters using 2 M hydrochloric acid in methanol at 80°C for 60 minutes represents a suitable derivatization procedure. This is followed by conversion to pentafluoropropionyl derivatives using pentafluoropropionic anhydride in ethyl acetate at 65°C for 30 minutes [6].

Analytical Parameters

Gas chromatographic analysis typically employs electron ionization at 70 electron volts with helium as the carrier gas at constant flow rates of 1.0 milliliter per minute. Temperature programming begins at 40°C for 0.5 minutes, then ramps to 210°C at 15°C per minute, followed by heating to 320°C at 35°C per minute. Detection is performed using flame ionization detectors or mass spectrometry in selected ion monitoring mode [6].

Limitations and Applications

While gas chromatography offers excellent separation capabilities, the requirement for derivatization limits its widespread application for 4-aminohippuric acid analysis. The technique finds specific utility in studying amino acid degradation products or in comprehensive metabolomic analyses where multiple derivatized compounds are analyzed simultaneously [5] [6].

Spectroscopic Analysis (Ultraviolet-Visible, Nuclear Magnetic Resonance, Mass Spectrometry)

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy provides essential information regarding the electronic structure and photophysical properties of 4-aminohippuric acid. Comprehensive spectroscopic investigations have been conducted using both experimental and theoretical approaches.

Electronic Absorption Characteristics

The ultraviolet absorption spectrum of 4-aminohippuric acid exhibits a characteristic absorption maximum at 283 nanometers, which corresponds to π→π* transitions involving the aromatic benzene ring system [7] [8]. The compound demonstrates solvent-dependent spectral behavior, with absorption spectra recorded in both ethanol and aqueous solutions showing slight variations in peak positions and intensities due to solvent effects [8].

Theoretical Analysis

Time-dependent density functional theory calculations using the B3LYP exchange-correlation functional with 6-311++G(d,p) basis set have been employed to predict electronic properties including frontier molecular energies, absorption wavelengths, and oscillator strengths [8]. These calculations successfully reproduce experimental absorption wavelengths and provide insight into the electronic transitions responsible for the observed spectral features.

Analytical Applications

The strong ultraviolet absorption at 283 nanometers makes this wavelength optimal for high-performance liquid chromatography detection systems. The molar absorptivity is sufficient to provide sensitive detection at microgram per milliliter concentrations, making ultraviolet detection practical for biological sample analysis [7] [9].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information and has been extensively applied to characterize 4-aminohippuric acid in various solvent systems.

Proton Nuclear Magnetic Resonance

High-resolution 1H nuclear magnetic resonance spectra have been recorded at 600 megahertz in both deuterium oxide and deuterated dimethyl sulfoxide [10] [11]. In aqueous solution at pH 7.00 and 25°C, the compound exhibits characteristic chemical shifts corresponding to aromatic protons, the glycine methylene group, and exchangeable amino and carboxyl protons [10]. The spectrum demonstrates excellent resolution with well-separated signals enabling unambiguous assignment of all proton environments.

In deuterated dimethyl sulfoxide, the aromatic protons appear as characteristic doublets in the region of 7.5 to 8.4 parts per million, while the glycine methylene protons resonate at approximately 3.9 parts per million [11]. The amino group protons exhibit temperature and pH-dependent chemical shifts due to exchange phenomena and hydrogen bonding interactions.

Carbon-13 Nuclear Magnetic Resonance

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule. Spectra have been recorded for both the free acid form and the sodium salt hydrate [12]. The carbonyl carbons of both the amide and carboxyl groups exhibit characteristic downfield chemical shifts, while the aromatic carbons appear in the typical aromatic region between 120 and 140 parts per million.

Structural Applications

Nuclear magnetic resonance spectroscopy serves as a definitive method for structural confirmation and purity assessment. The technique is particularly valuable for detecting impurities, degradation products, and for monitoring chemical modifications during synthetic procedures [10] [11] [13].

Mass Spectrometry

Mass spectrometry represents a powerful analytical tool for both qualitative identification and quantitative determination of 4-aminohippuric acid.

Ionization Methods

Electrospray ionization in positive ion mode represents the most commonly employed ionization technique for 4-aminohippuric acid analysis. Under these conditions, the compound typically forms protonated molecular ions at mass-to-charge ratio 195, corresponding to [M+H]+ [3] [14]. The ionization efficiency is enhanced in acidic mobile phases containing formic acid or trifluoroacetic acid.

Fragmentation Patterns

Tandem mass spectrometry reveals characteristic fragmentation patterns that provide structural confirmation and enable selective detection. The most abundant product ion occurs at mass-to-charge ratio 149, corresponding to loss of the carboxyl group (-COOH, 46 mass units) from the protonated molecular ion [3]. Additional fragment ions include mass-to-charge ratio 120, resulting from further loss of the amino group.

Multiple Reaction Monitoring

For quantitative applications, multiple reaction monitoring methods utilize the transition from mass-to-charge ratio 195 to 149 as the primary quantification channel, while the transition to mass-to-charge ratio 120 serves as a confirmation ion [3] [14]. This approach provides excellent selectivity and sensitivity for biological matrix analysis.

Method Performance

Mass spectrometric detection achieves remarkable sensitivity with limits of quantification typically in the range of 0.2 to 2.5 milligrams per liter depending on sample matrix and ionization conditions [3] [14]. The technique demonstrates excellent precision with relative standard deviations typically below 10% for both intra-day and inter-day measurements.

Electrochemical Detection Approaches

Voltammetric Methods

Electrochemical detection represents an emerging and highly sensitive approach for 4-aminohippuric acid determination, offering advantages including rapid analysis, cost-effectiveness, and potential for miniaturization.

Functionalized Carbon Nanotube Electrodes

A sophisticated electrochemical sensor has been developed utilizing functionalized multi-walled carbon nanotube modified glassy carbon electrodes. This approach enables simultaneous determination of 4-aminohippuric acid and uric acid through differential pulse voltammetry [15]. The functionalized carbon nanotubes provide enhanced electron transfer kinetics and increased effective surface area, resulting in improved sensitivity and selectivity compared to bare electrodes.

Portable Sensor Development

Portable electrochemical sensors based on 4-aminobenzoic acid-modified herringbone carbon nanotubes have been developed for physiological fluid analysis [16]. These sensors employ chronoamperometry at 0.32 volts versus silver/silver chloride reference electrode for selective detection. The method achieves a limit of detection of 0.65 micromolar for both ascorbic acid and uric acid, with sensitivities of 9.0 ± 0.4 amperes per gram per millimolar and 8.8 ± 0.3 amperes per gram per millimolar, respectively [16].

Nanocomposite-Based Sensors

Hydroxyapatite-titanium dioxide nanocomposite-based electrochemical sensors have been developed for simultaneous selective detection of 4-aminohippuric acid and uric acid [17]. These sensors demonstrate enhanced electrochemical activity due to the synergistic effects of the nanocomposite materials, providing improved sensitivity and selectivity for biomedical applications.

Fluorescence-Based Electrochemical Detection

Metal-Organic Framework Sensors

An innovative approach utilizes graphene quantum dots decorated cobalt-hemin metal-organic frameworks for fluorescence-based detection [18] [19]. This system operates through an On-Off-On fluorescent mechanism, where the amino group of 4-aminohippuric acid readily donates an electron pair to cobalt ions, facilitating coordination bond formation. The interaction weakens the quenching effect between carboxyl-enriched graphene quantum dots and the metal-organic framework, resulting in fluorescence recovery or "Turn-On" behavior.

Analytical Performance

This fluorescence-based approach achieves a wide linear range of 20 to 400 nanograms per milliliter with a limit of detection of 2.75 nanograms per milliliter [18] [19]. The method demonstrates remarkable sensitivity and stability, making it highly suitable for renal function monitoring applications where 4-aminohippuric acid serves as a pivotal marker for effective renal plasma flow determination.

Electropolymerization Approaches

Polymer-Modified Electrodes

Electropolymerized 4-aminobenzoic acid-based sensors have been developed for enhanced electrochemical detection capabilities [20]. The electropolymerization process involves 30-fold potential scanning between -0.3 and 1.5 volts at 100 millivolts per second in 100 micromolar monomer solution in phosphate buffer at pH 7.0. This approach results in a 10.5-fold increase in effective surface area and a 17.2-fold lower electron transfer resistance compared to bare glassy carbon electrodes.

Enhanced Sensitivity

The polymer modification provides significant enhancement in electrochemical response, with 5.2-fold and 3.5-fold increases in oxidation currents for sunset yellow FCF and tartrazine, respectively, when compared to unmodified electrodes [20]. The enhanced performance results from the increased surface area and improved electron transfer characteristics of the polymer-modified electrode surface.

Optimization Parameters

Optimal electropolymerization conditions include potential scanning between -0.3 and 1.5 volts, with 30 scan cycles at a scan rate of 100 millivolts per second [20]. These conditions provide the best balance between polymer thickness, conductivity, and electrochemical activity for enhanced analytical performance.

Purity

Physical Description

Solid

Color/Form

PRISMS FROM WATER

WHITE, CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-0.89 (LogP)

Log P= -0.89

-0.89

Appearance

Melting Point

198-199 °C

198.5 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

MEDICATION: DIAGNOSTIC AID (RENAL FUNCTION DETERMINATION) /SRP: NOT COMMONLY USED IN RENAL FUNCTION TEST/

Pharmacology

MeSH Pharmacological Classification

ATC Code

V04 - Diagnostic agents

V04C - Other diagnostic agents

V04CH - Tests for renal function and ureteral injuries

V04CH30 - Aminohippuric acid

Mechanism of Action

P-AMINOHIPPURATE (PAH) IS PROTOTYPE FOR AN AGENT EXCRETED BY ORGANIC ACID TRANSPORT SYSTEM...LOCATED IN PROXIMAL CONVOLUTED TUBULES...PROTEIN-BOUND TOXICANTS ARE FULLY AVAIL FOR ACTIVE TRANSPORT. /PROCESS HAS/...ALL CHARACTERISTICS OF ACTIVE TRANSPORT SYSTEM; THEREFORE VARIOUS COMPD COMPETE WITH ONE ANOTHER FOR SECRETION.

Vapor Pressure

Pictograms

Acute Toxic

Other CAS

94-16-6

Absorption Distribution and Excretion

1.4% OF DOSE OF P-AMINOHIPPURIC ACID IS EXCRETED IN BILE OF RAT AFTER 3 HR. /FROM TABLE/

BILIARY EXCRETION OF 4-AMINOHIPPURIC ACID IN DIFFERENT SPECIES: % OF DOSE EXCRETED IN 3 HR: RAT 3.3; GUINEA PIG 6.7; RABBIT 3.0; DOG 3.4; CAT 0.7; HEN 0.5. /FROM TABLE/

SERUM EXTRACTION RATIO...FROM DOG RENAL CORTEX.../IS/ 0.74 FOR P-AMINOHIPPURIC ACID...

For more Absorption, Distribution and Excretion (Complete) data for P-AMINOHIPPURIC ACID (8 total), please visit the HSDB record page.

Metabolism Metabolites

ORALLY ADMIN PAH GAVE RISE TO P-AMINOBENZOIC ACID, P-AMINOHIPPURIC ACID, P-ACETYLAMINOBENZOIC ACID, P-ACETYLAMINOHIPPURIC ACID, & P-ACETYLAMINOBENZOYLGLUCURONIC ACID IN URINE. WHEN ADMIN IV, ONLY P-ACETYLAMINOHIPPURIC ACID & UNCHANGED P-AMINOHIPPURIC ACID WERE EXCRETED.

Associated Chemicals

Wikipedia

Drug Warnings

MANY WORKERS ROUTINELY USE CLEARANCE OF PAH AS AN ESTIMATE OF RENAL PLASMA FLOW. ...PRACTICE /WAS NOT RECOMMENDED/ FOR 3 REASONS: 1) RENAL EXTRACTION OF PAH IS...VARIABLE EVEN WHEN PLASMA CONCN IS LOW, 2) PAH IS REABSORBED, 3) PAH MAY SUPPRESS RENAL TRANSPORT OF TEST DRUG IF IT IS A WEAK ORGANIC ACID.

WHEN PLASMA CONCN OF PAH ARE RAISED RAPIDLY, PATIENTS MAY EXPERIENCE NAUSEA OR VOMITING & A SENSATION OF SUDDEN WARMTH, SYMPTOMS THAT CAN BE AVOIDED BY INFUSING DRUG MORE SLOWLY.

Adverse reactions which have been reported in association with the administration of aminohippurate sodium (PAH) include nausea, vomiting, cramps, vasomotor disturbances, flushing, tingling, a sensation of warmth, and the desire to defecate or urinate during or shortly after administration of the drug.

PAH must be administered with caution in patients with low cardiac reserve, since a rapid increase in plasma volume may precipitate congestive heart failure. The large dose required to achieve the plasma concentrations necessary for the determination of the maximum tubular secretion should be administered slowly and with caution, and the patient should be continuously observed for any adverse reactions. PAH is contraindicated in patients with known hypersensitivity to the drug or any ingredient in the formulation.

Biological Half Life

Use Classification

Methods of Manufacturing

BY REACTING P-NITROBENZOYL CHLORIDE WITH GLYCINE & THEN REDUCING THE P-NITRO GROUP WITH TIN & HYDROCHLORIC ACID.

General Manufacturing Information

Clinical Laboratory Methods

URINE & SERUM SAMPLES CAN BE ANALYZED DIRECTLY WITHOUT SOLVENT EXTRACTION OR PRETREATMENT.

Interactions

RENAL EXCRETION OF HALOFENATE IS...DIMINISHED BY...P-AMINOHIPPURATE /IN CHIMPANZEES/ @ ALL OBSERVED URINARY PH VALUES.

Patients receiving drugs that employ the same tubular excretory mechanism as PAH may exhibit mutually decreased excretion of the drugs because of competitive inhibition. Agents that share a common excretory mechanism include diuretics, iodopyracet, penicillin, phenolsulfonphthalein, probenecid, and saliclyates.

Agents that interfere with calorimetric analytical procedures, including procaine, sulfonamides, and thiazolsulfone, prevent accurate urinary measurements of PAH.

Stability Shelf Life

Dates

Intrinsic peroxidase-like activity of 4-amino hippuric acid reduced/stabilized gold nanoparticles and its application in the selective determination of mercury and iron in ground water

Lori Rastogi, Durga Prasad Ankam, K DashPMID: 31787536 DOI: 10.1016/j.saa.2019.117805

Abstract

Herein, we report a method for the synthesis of 4-aminohippuric acid (4-AHA) reduced/stabilized gold nanoparticles and their peroxidase mimicking properties for the colorimetric detection of Feand Hg

. The synthesis of nanoparticles was evidenced by appearance of bright red color and an absorption peak at 518 nm. Transmission electron microscopic (TEM) characterization revealed the nanoparticles to be spherical with average size of about 5.9 ± 1.7 nm. X-ray diffraction (XRD) analysis established highly crystalline nature of the nanoparticles. The synthesized nanoparticles have shown very good peroxidase mimicking property; exhibiting the catalytic oxidation of the chromogen 3,3',5,5'-tetramethyl benzidine (TMB) to a blue color product, in the presence of hydrogen peroxide. The peroxidase mimicking activity of the nanoparticles was found to be selectivity enhanced in the presence of Fe

and Hg

while there was no change in the activity in the presence of other concomitant ions. The mechanism studies revealed that the synthesized gold nanoparticles assisted in electron transfer during the catalytic process however the stimulation of peroxidase-like activity in the presence of Fe

and Hg

is owed to both generation of hydroxyl radical and accelerated electron transfer. The assay was made selective for iron by the addition of cysteine in acetate buffer; whereas the selective detection of mercury was achieved by carrying out the assay in citrate buffer. The linear ranges for the determination of Fe

and Hg

in deionized water were found to be: 5-50 ppb and 5-200 ppb respectively. The limits of quantification (LOQ) for Fe

and Hg

were 4.0 and 2.5 ppb respectively. The assay was applied for the determination of Fe

and Hg

in drinking and ground water samples. The method holds potential for the on-field screening of these metal ions in real environmental samples.

Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for the simultaneous determination of iohexol, p-aminohippuric acid and creatinine in porcine and broiler chicken plasma

Laura Dhondt, Siska Croubels, Pieter De Cock, Peter De Paepe, Siegrid De Baere, Mathias DevreesePMID: 31004849 DOI: 10.1016/j.jchromb.2019.04.017

Abstract

In order to study the renal function, in terms of glomerular filtration and effective renal plasma flow, in broiler chickens and pigs, an ultra-high performance liquid chromatography-tandem mass spectrometry method for the simultaneous determination of iohexol, p-aminohippuric acid (PAH) and exogenously administered creatinine in plasma was developed and validated. Sample preparation consisted of a deproteinization step using methanol for porcine plasma and an Ostro™ Protein Precipitation & Phospholipid Removal Plate was used for broiler chicken plasma. Chromatographic separation was achieved on a Hypersil Gold aQ column using 0.1% formic acid in water and 0.1% formic acid in methanol as mobile phases. The total run time was limited to 10 min. Matrix-matched calibration curves for iohexol and PAH were prepared and good linearity (r ≥ 0.9973; gof ≤ 6.17%) was achieved over the concentration range tested (0.25-90 μg/mL). Limits of quantification were 0.25 μg/mL for iohexol and PAH. Water was used as surrogate matrix for analysis of creatinine in plasma. This surrogate calibration curve showed good linearity over the concentration range tested (0.25-90 μg/mL) (r ≥ 0.9979; gof ≤ 5.66%). For creatinine, the relative lower limit of quantification was 201.03 ± 49.20% and 60.14 ± 7.64% for chicken and porcine plasma, respectively. The results for within-day and between-day precision and accuracy fell within the specified ranges. This straightforward, cost-effective and rapid method, determining iohexol, PAH and creatinine within one single chromatographic run, has been successfully used for the analysis in porcine and broiler chicken plasma samples in order to determine the renal function of these species.Andrographolide is neither a human organic anion transporter 1 (hOAT1) substrate nor inhibitor

Yoong Min Chong, Gurjeet Kaur, Mei Lan TanPMID: 30606060 DOI: 10.1080/10286020.2018.1520704

Abstract

Andrographolide, a major bioactive compound isolated from(Burm. F.) Nees, was evaluated for its effects on the hOAT1 membrane transporter. Substrate determination and inhibition of hOAT1-mediated uptake transport assay was carried out using recombinant CHO-hOAT1 cells. The results showed that the uptake ratio of andrographolide was less than 2.0 at all concentrations tested, indicating that andrographolide is not a hOAT1 substrate. Andrographolide has no significant effects on the p-aminohippuric acid uptake and on the mRNA and protein expression of hOAT1. In conclusion, andrographolide may not pose a drug-herb interaction risk related to hOAT1.

Alteration of renal excretion pathways in gentamicin-induced renal injury in rats

Yan-Rong Ma, Xuan Luo, Yan-Fang Wu, Tiffany Zhang, Fan Zhang, Guo-Qiang Zhang, Xin-An WuPMID: 29460972 DOI: 10.1002/jat.3603

Abstract

The kidney plays a major part in the elimination of many drugs and their metabolites, and drug-induced kidney injury commonly alters either glomerular filtration or tubular transport, or both. However, the renal excretion pathway of drugs has not been fully elucidated at different stages of renal injury. This study aimed to evaluate the alteration of renal excretion pathways in gentamicin (GEN)-induced renal injury in rats. Results showed that serum cystatin C, creatinine and urea nitrogen levels were greatly increased by the exposure of GEN (100 mg kg), and creatinine concentration was increased by 39.7% by GEN (50 mg kg

). GEN dose-dependently upregulated the protein expression of rOCT1, downregulated rOCT2 and rOAT1, but not affected rOAT2. Efflux transporters, rMRP2, rMRP4 and rBCRP expressions were significantly increased by GEN(100), and the rMATE1 level was markedly increased by GEN(50) but decreased by GEN(100). GEN(50) did not alter the urinary excretion of inulin, but increased metformin and furosemide excretion. However, GEN(100) resulted in a significant decrease of the urinary excretion of inulin, metformin and p-aminohippurate. In addition, urinary metformin excretions in vivo were significantly decreased by GEN(100), but slightly increased by GEN(50). These results suggested that GEN(50) resulted in the induction of rOCTs-rMATE1 and rOAT3-rMRPs pathway, but not changed the glomerular filtration rate, and GEN(100)-induced acute kidney injury caused the downregulated function of glomerular filtration -rOCTs-rMATE1 and -rOAT1-rMRPs pathway.

Stereoselective Inhibition of Renal Basolateral Human Organic Anion Transporter 3 by Lansoprazole Enantiomers

Yugo Hamada, Kenji Ikemura, Takuya Iwamoto, Masahiro OkudaPMID: 29353278 DOI: 10.1159/000485920

Abstract

Lansoprazole, a proton pump inhibitor, potently inhibits human organic anion transporter, hOAT3 (SLC22A8). Lansoprazole has an asymmetric atom in its structure and is clinically administered as a racemic mixture of (R)-and (S)-enantiomers. However, little is known about the stereoselective inhibitory potencies of lansoprazole against hOAT3 and its homolog, hOAT1. In the present study, the stereoselective inhibitory effect of lansoprazole was evaluated using hOAT1-and hOAT3-expressing cultured cells. hOAT1 and hOAT3 transported [14C]p-aminohippurate and [3H]estrone-3-sulfate (ES) with Michaelis-Menten constants of 29.8 ± 4.0 and 30.1 ± 9.0 µmol/L respectively. Lansoprazole enantiomers inhibited hOAT1- and hOAT3-mediated transport of each substrate in a concentration-dependent manner. The IC50 value of (S)-lansoprazole against hOAT3-mediated transport of [3H]ES (0.61 ± 0.08 µmol/L) was significantly lower than that of (R)-lansoprazole (1.75 ± 0.31 µmol/L). In contrast, stereoselectivity was not demonstrated for the inhibition of hOAT1. Furthermore, (S)-lansoprazole inhibited hOAT3-mediated transport of pemetrexed and methotrexate (hOAT3 substrates) more strongly than the corresponding (R)-lansoprazole. This study is the first to demonstrate that the stereoselective inhibitory potency of (S)-lansoprazole against hOAT3 is greater than that of (R)-lansoprazole. The present findings provide novel information about the drug interactions associated with lansoprazole.Net release and uptake of xenometabolites across intestinal, hepatic, muscle, and renal tissue beds in healthy conscious pigs

Kelly E Mercer, Gabriella A M Ten Have, Lindsay Pack, Renny Lan, Nicolaas E P Deutz, Sean H Adams, Brian D PiccoloPMID: 32538141 DOI: 10.1152/ajpgi.00153.2020

Abstract

Xenometabolites from microbial and plant sources are thought to confer beneficial as well as deleterious effects on host physiology. Studies determining absorption and tissue uptake of xenometabolites are limited. We utilized a conscious catheterized pig model to evaluate interorgan flux of annotated known and suspected xenometabolites, derivatives, and bile acids. Female pigs (= 12, 2-3 mo old, 25.6 ± 2.2 kg) had surgically implanted catheters across portal-drained viscera (PDV), splanchnic compartment (SPL), liver, kidney, and hindquarter muscle. Overnight-fasted arterial and venous plasma was collected simultaneously in a conscious state and stored at -80°C. Thawed samples were analyzed by liquid chromatography-mass spectrometry. Plasma flow was determined with para-aminohippuric acid dilution technology and used to calculate net organ balance for each metabolite. Significant organ uptake or release was determined if net balance differed from zero. A total of 48 metabolites were identified in plasma, and 31 of these had at least one tissue with a significant net release or uptake. All bile acids, indole-3-acetic acid, indole-3-arylic acid, and hydrocinnamic acid were released from the intestine and taken up by the liver. Indole-3-carboxaldehyde, p-cresol glucuronide, 4-hydroxyphenyllactic acid, dodecanendioic acid, and phenylacetylglycine were also released from the intestines. Liver or kidney uptake was noted for indole-3-acetylglycine, p-cresol glucuronide, atrolactic acid, and dodecanedioic acid. Indole-3-carboxaldehyde, atrolactic acid, and dodecanedioic acids showed net release from skeletal muscle. The results confirm gastrointestinal origins for several known xenometabolites in an in vivo overnight-fasted conscious pig model, whereas nongut net release of other putative xenometabolites suggests a more complex metabolism.

Xenometabolites from microbe origins influence host health and disease, but absorption and tissue uptake of these metabolites remain speculative. Results herein are the first to demonstrate in vivo organ uptake and release of these metabolites. We used a conscious catheterized pig model to confirm gastrointestinal origins for several xenometabolites (e.g., indolic compounds, 4-hydroxyphenyllactic acid, dodecanendioic acid, and phenylacetylgycine). Liver and kidney were major sites for xenometabolite uptake, likely highlighting liver conjugation metabolism and renal excretion.

Relative Hypoxia and Early Diabetic Kidney Disease in Type 1 Diabetes

Carissa Vinovskis, Lu-Ping Li, Pottumarthi Prasad, Kalie Tommerdahl, Laura Pyle, Robert G Nelson, Meda E Pavkov, Daniel van Raalte, Marian Rewers, Marlon Pragnell, Farid H Mahmud, David Z Cherney, Richard J Johnson, Kristen J Nadeau, Petter BjornstadPMID: 32737116 DOI: 10.2337/db20-0457

Abstract

The objective of this study was to compare the ratio of renal oxygen availability (RO) to glomerular filtration rate (GFR), a measure of relative renal hypoxia, in adolescents with and without type 1 diabetes (T1D) and relate the ratio to albuminuria, renal plasma flow (RPF), fat mass, and insulin sensitivity (

). RO

was estimated by blood oxygen level-dependent MRI; fat mass was estimated by DXA; GFR and RPF were estimated by iohexol and

-aminohippurate clearance; albuminuria was estimated by urine albumin-to-creatinine ratio (UACR); and

was estimated from steady-state glucose infusion rate/insulin (mg/kg/min) by hyperglycemic clamp in 50 adolescents with T1D (age 16.1 ± 3.0 years, HbA

8.6 ± 1.2%) and 20 control patients of similar BMI (age 16.1 ± 2.9 years, HbA

5.2 ± 0.2%). The RO

:GFR (ms/mL/min) was calculated as RO

(T2*, ms) divided by GFR (mL/min). Whole-kidney RO

:GFR was 25% lower in adolescents with T1D versus control patients (

< 0.0001). In adolescents with T1D, lower whole-kidney RO

:GFR was associated with higher UACR (

= -0.31,

= 0.03), RPF (

= -0.52,

= 0.0009), and fat mass (

= -0.33,

= 0.02). Lower medullary RO

:GFR was associated with lower

(

= 0.31,

= 0.03). In conclusion, adolescents with T1D exhibited relative renal hypoxia that was associated with albuminuria and with increased RPF, fat mass, and insulin resistance. These data suggest a potential role of renal hypoxia in the development of diabetic kidney disease.

Effects of the nitric oxide synthase inhibitor ronopterin (VAS203) on renal function in healthy volunteers

Christian Ott, Agnes Bosch, Nicole Winzer, Stephanie Friedrich, Reinhard Schinzel, Frank Tegtmeier, Roland E SchmiederPMID: 30666700 DOI: 10.1111/bcp.13870

Abstract

Reduced nitric oxide (NO) availability may adversely affect renal perfusion and glomerular filtration. The aim of the present study was to characterize in detail the pharmacological effects of VAS203, an inhibitor of NO synthase, on renal haemodynamics in humans.This double-blind, randomized, placebo-controlled, cross-over phase-I-study comprised 18 healthy men. Renal haemodynamics were assessed with constant-infusion input-clearance technique with p-aminohippurate and inulin for renal plasma flow (RPF) and glomerular filtration rate (GFR), respectively. After baseline measurement, a constant infusion of the tetrahydrobiopterin analogue ronopterin (VAS203, total 10 mg/kg body weight) or placebo was administered at random order for 6 hours additionally. After a wash-out phase of 28 days, the second course was applied. In parallel, markers of early kidney injury and renal function were assessed repeatedly up to 48 hours after starting VAS203/placebo-infusion.

VAS203-infusion resulted in a significant decrease of RPF (P < .0001) and GFR (P < .001) compared to placebo, but magnitude was within the physiological range. RPF and GFR recovered partly 2 hours after end of VAS203-infusion and was normal at beginning of the second infusion period. Compared to placebo, preglomerular resistance (P < .0001), and to lesser extent postglomerular resistance (P < .0001) increased, resulting in a decrease of intraglomerular pressure (P < .01). No treatment related effect on markers of early kidney injury, and on renal function (P for all >.20) have been observed.

Our phase-I-study in healthy humans indicates that VAS203 (10 mg/kg body weight) reduces renal perfusion and glomerular function within the physiological range mainly due to vasoconstriction at the preglomerular site.

Proteasome Inhibitors Bortezomib and Carfilzomib Stimulate the Transport Activity of Human Organic Anion Transporter 1

Yunzhou Fan, Guofeng YouPMID: 32234809 DOI: 10.1124/mol.119.118653

Abstract

Organic anion transporter 1 (OAT1), expressed at the basolateral membrane of renal proximal tubule epithelial cells, mediates the renal excretion of many clinically important drugs. Previous study in our laboratory demonstrated that ubiquitin conjugation to OAT1 leads to OAT1 internalization from the cell surface and subsequent degradation. The current study showed that the ubiquitinated OAT1 accumulated in the presence of the proteasomal inhibitors MG132 and ALLN rather than the lysosomal inhibitors leupeptin and pepstatin A, suggesting that ubiquitinated OAT1 degrades through proteasomes. Anticancer drugs bortezomib and carfilzomib target the ubiquitin-proteasome pathway. We therefore investigate the roles of bortezomib and carfilzomib in reversing the ubiquitination-induced downregulation of OAT1 expression and transport activity. We showed that bortezomib and carfilzomib extremely increased the ubiquitinated OAT1, which correlated well with an enhanced OAT1-mediated transport of p-aminohippuric acid and an enhanced OAT1 surface expression. The augmented OAT1 expression and transport activity after the treatment with bortezomib and carfilzomib resulted from a reduced rate of OAT1 degradation. Consistent with this, we found decreased 20S proteasomal activity in cells that were exposed to bortezomib and carfilzomib. In conclusion, this study identified the pathway in which ubiquitinated OAT1 degrades and unveiled a novel role of anticancer drugs bortezomib and carfilzomib in their regulation of OAT1 expression and transport activity. SIGNIFICANCE STATEMENT: Bortezomib and carfilzomib are two Food and Drug Administration-approved anticancer drugs, and proteasome is the drug target. In this study, we unveiled a new role of bortezomib and carfilzomib in enhancing OAT1 expression and transport activity by preventing the degradation of ubiquitinated OAT1 in proteasomes. This finding provides a new strategy in regulating OAT1 function that can be used to accelerate the clearance of drugs, metabolites, or toxins and reverse the decreased expression under disease conditions.Differential Effects of Levosimendan and Dobutamine on Glomerular Filtration Rate in Patients With Heart Failure and Renal Impairment:A Randomized Double-Blind Controlled Trial

Lukas Lannemyr, Sven-Erik Ricksten, Bengt Rundqvist, Bert Andersson, Sven-Erik Bartfay, Charlotta Ljungman, Pia Dahlberg, Niklas Bergh, Clara Hjalmarsson, Thomas Gilljam, Entela Bollano, Kristjan KarasonPMID: 30369310 DOI: 10.1161/JAHA.117.008455

Abstract

Background The management of the cardiorenal syndrome in advanced heart failure is challenging, and the role of inotropic drugs has not been fully defined. Our aim was to compare the renal effects of levosimendan versus dobutamine in patients with heart failure and renal impairment. Methods and Results In a randomized double-blind study, we assigned patients with chronic heart failure (left ventricular ejection fraction <40%) and impaired renal function (glomerular filtration rate <80 mL/min per 1.73 m) to receive either levosimendan (loading dose 12 μg/kg+0.1 μg/kg per minute) or dobutamine (7.5 μg/kg per minute) for 75 minutes. A pulmonary artery catheter was used for measurements of systemic hemodynamics, and a renal vein catheter was used to measure renal plasma flow by the infusion clearance technique for PAH (para-aminohippurate) corrected by renal extraction of PAH . Filtration fraction was measured by renal extraction of chromium ethylenediamine tetraacetic acid. A total of 32 patients completed the study. Following treatment, the levosimendan and dobutamine groups displayed similar increases in renal blood flow (22% and 26%, respectively) with no significant differences between groups. Glomerular filtration rate increased by 22% in the levosimendan group but remained unchanged in the dobutamine group ( P=0.012). Filtration fraction was not affected by levosimendan but decreased by 17% with dobutamine ( P=0.045). Conclusions In patients with chronic heart failure and renal impairment, levosimendan increases glomerular filtration rate to a greater extent than dobutamine and thus may be the preferred inotropic agent for treating patients with the cardiorenal syndrome. Clinical Trial Registration URL: https://www.clinicaltrials.gov . Unique identifier:

.